Product packaging for Furan-2-ylmethyl (4-bromophenyl)carbamate(Cat. No.:CAS No. 25203-41-2)

Furan-2-ylmethyl (4-bromophenyl)carbamate

Cat. No.: B11961305
CAS No.: 25203-41-2
M. Wt: 296.12 g/mol
InChI Key: HSZQFDJPQVGVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-ylmethyl (4-bromophenyl)carbamate (CAS 25203-41-2) is a synthetic carbamate derivative with a molecular weight of 296.12 g/mol and a molecular formula of C12H10BrNO3 . This compound is built around a carbamate functional group, a hybrid structure of an amide and an ester known for its chemical and metabolic stability, as well as its ability to enhance cell membrane permeability, making it a highly valuable scaffold in medicinal chemistry and drug discovery . The molecule features a 4-bromophenyl group attached to the nitrogen and a furan-2-ylmethyl group attached to the oxygen of the carbamate linkage. The electron-withdrawing bromine atom on the para position of the phenyl ring is expected to influence the electronic properties and reactivity of the carbamate group . The furan ring, a five-membered aromatic heterocycle, is a common building block in organic synthesis derived from renewable resources and is frequently incorporated into bioactive molecules . In research, carbamates like this one are prized for their versatility. They are extensively used as protected intermediates in multi-step organic synthesis, particularly as robust protecting groups for amines due to their stability under various reaction conditions . Furthermore, compounds containing both the furan and carbamate motifs have been investigated for a wide range of biological activities. Structurally similar N-aryl carbamates and furan derivatives have been studied in research for their potential antibacterial and antifungal properties, and as key scaffolds in the development of therapeutic agents . For instance, research on antimalarial agents has identified potent compounds featuring a bromo-phenylfuran core, highlighting the pharmacological relevance of this structural framework . Researchers will find this compound to be a sophisticated building block for constructing more complex molecules and for exploring structure-activity relationships in various biological contexts. Attention: For research use only. Not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10BrNO3 B11961305 Furan-2-ylmethyl (4-bromophenyl)carbamate CAS No. 25203-41-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25203-41-2

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

furan-2-ylmethyl N-(4-bromophenyl)carbamate

InChI

InChI=1S/C12H10BrNO3/c13-9-3-5-10(6-4-9)14-12(15)17-8-11-2-1-7-16-11/h1-7H,8H2,(H,14,15)

InChI Key

HSZQFDJPQVGVEE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis and Characterization of Furan 2 Ylmethyl 4 Bromophenyl Carbamate

Alternatively, the compound could be prepared by reacting 4-bromoaniline (B143363) with furfuryl chloroformate. The chloroformate would first be synthesized from furan-2-ylmethanol and phosgene (B1210022) or a phosgene equivalent.

A related compound, N-(4-bromophenyl)furan-2-carboxamide, has been synthesized in high yield (94%) by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine (B128534) in dry dichloromethane. nih.govmdpi.comnih.gov This highlights the feasibility of forming a bond between a furan (B31954) derivative and a 4-bromoaniline moiety under relatively mild conditions.

Table 1: Physicochemical Properties of Furan-2-ylmethyl (4-bromophenyl)carbamate

PropertyValue
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
CAS Number 25203-41-2

Data sourced from chemical supplier information. bldpharm.com

Reactivity and Reaction Mechanisms of Furan 2 Ylmethyl 4 Bromophenyl Carbamate and Analogues

Fundamental Reactivity of the Carbamate (B1207046) Group

The carbamate group (–NH–C(=O)–O–) is a versatile functional group whose reactivity is central to the chemical profile of the title compound. It serves as a key site for various transformations and significantly influences the reactivity of adjacent molecular positions.

The carbamate group is a powerful directing group in electrophilic aromatic substitution, primarily through directed ortho-metalation (DoM). magtech.com.cnacs.org In the presence of strong organolithium bases, the carbamate's carbonyl oxygen can coordinate to the lithium ion, facilitating the selective deprotonation (lithiation) of the ortho position on the aryl ring. nih.govnih.gov This creates a nucleophilic aryl-lithium species that can then react with a wide range of electrophiles, allowing for precise functionalization adjacent to the carbamate-bearing carbon. magtech.com.cnnih.gov

Furthermore, under strongly acidic conditions, carbamates can be induced to generate electrophilic isocyanate cations. researchgate.net This transformation typically requires protonation at the ether oxygen to facilitate C-O bond cleavage, which then allows the resulting species to participate in electrophilic aromatic substitution reactions like Friedel-Crafts-type amidations. researchgate.net Radical-mediated C-H functionalization at positions adjacent to the carbamate has also been documented. nih.gov

The stereochemical outcome of reactions involving carbamates is highly dependent on the mechanism. For instance, the synthesis of carbamates from chiral secondary alcohols using Mitsunobu conditions (dibenzyl azodicarboxylate and tributylphosphine) has been shown to proceed with a complete inversion of stereochemistry. nih.gov This observation strongly supports an SN2 mechanism, where the alcohol is activated and subsequently displaced by the carbamic acid nucleophile. nih.gov Additionally, in carbamate-directed lithiation reactions, the geometry of the molecule can be crucial for enhancing the configurational stability of the resulting organolithium intermediate. nih.gov The conformational restriction imposed by the carbamate group can thus play a significant role in the stereoselectivity of subsequent reactions. nih.gov

Carbamates are esters of carbamic acid and, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions. ucanr.edunoaa.gov The rate of base-promoted hydrolysis is significantly influenced by the nature of the leaving group; carbamates that yield more basic (and thus poorer) phenoxide leaving groups tend to have greater hydrolytic stability. wpmucdn.com For example, N-methyl carbamates that produce phenoxides with a pKa of 10 or higher can have hydrolysis half-lives exceeding six months at pH 8. wpmucdn.com

Microbial degradation is another primary pathway for the breakdown of carbamates in the environment. ucanr.edunih.gov This biotic process is often initiated by hydrolase enzymes that catalyze the cleavage of the carbamate's ester or amide linkage. frontiersin.orgmdpi.com This initial step typically yields an alcohol, an amine, and carbon dioxide. frontiersin.org While stable for extended periods in pure water, the degradation of carbamates is considerably faster in the presence of soil and microorganisms. ucanr.edu

Hydrolytic Stability of a Carbamate Under Different pH Conditions
CompoundConditionObserved Rate Constant (k_obs)Half-life (t_1/2)Reference
Formetanate Hydrochloride (Formamidine Group)Strongly Basic (pH 12.6)2.9 × 10⁻³ min⁻¹3.9 h wpmucdn.com
Formetanate Hydrochloride (Formamidine Group)Mildly Basic (pH 7.6)-14.4 h wpmucdn.com
Formetanate Hydrochloride (Carbamate Group)Basic (pH > 8)Very Slow> 6 months wpmucdn.com

One of the most significant roles of the carbamate group is its ability to function as a directed metalation group (DMG), profoundly influencing the reactivity of neighboring positions. magtech.com.cnacs.org In the context of an N-aryl carbamate, the carbonyl oxygen acts as a Lewis basic site that complexes with an organolithium reagent. acs.orgnih.gov This complexation, known as a complex-induced proximity effect, positions the base favorably for the regioselective abstraction of a proton from the ortho position of the aromatic ring. acs.orgnih.gov This directed ortho-lithiation is a powerful synthetic strategy for the functionalization of aromatic rings, overriding the substituent's inherent electronic directing effects. magtech.com.cnnih.gov The ability of the carbamate's carbonyl oxygen to compete for and engage in intermolecular interactions, such as hydrogen or halogen bonding, can also influence supramolecular assembly and the reactivity of other nearby functional groups. nih.gov

Reactivity of the Furan-2-ylmethyl System

The furan-2-ylmethyl portion of the molecule introduces another layer of reactivity, centered on the furan (B31954) ring and the adjacent methylene (B1212753) (–CH2–) linker.

Furan is an electron-rich, five-membered aromatic heterocycle. pharmaguideline.comslideshare.net The oxygen heteroatom donates electron density into the ring through resonance, making it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comyoutube.com The order of reactivity for common five-membered heterocycles is generally pyrrole (B145914) > furan > thiophene. slideshare.net Electrophilic attack on an unsubstituted furan occurs with high selectivity at the C2 (alpha) position. pearson.com In Furan-2-ylmethyl (4-bromophenyl)carbamate, since the C2 position is already substituted, any EAS reaction would be directed primarily to the C5 position.

The methylene bridge (–CH2–) is analogous to a benzylic position. This position is activated towards radical and oxidative reactions due to the ability of the adjacent furan ring to stabilize radical or cationic intermediates formed at the methylene carbon. At elevated temperatures, the furan ring itself can undergo thermal decomposition, often proceeding through ring-opening pathways. nih.gov

Electrophilic Aromatic Substitution Patterns on the Furan Ring

The furan ring is a π-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often under milder conditions than those required for benzene. The heteroatom influences the regioselectivity of the substitution. In furan itself, electrophilic attack is strongly favored at the C2 (or α) position. This preference is attributed to the greater stability of the cationic intermediate, or sigma complex, formed during the reaction. Attack at C2 allows for the positive charge to be delocalized over three resonance structures, whereas attack at C3 results in a less stable intermediate with only two resonance contributors.

In this compound, the C2 position is already substituted. Therefore, any subsequent electrophilic aromatic substitution will preferentially occur at the remaining α-position, C5. This is a well-established pattern for 2-substituted furans. The reaction proceeds through a two-step addition-elimination mechanism where the electrophile first adds to the C5 position, disrupting the aromaticity and forming a resonance-stabilized carbocation. In the second step, a proton is eliminated from the same carbon, restoring the aromaticity of the furan ring.

Reaction Type Typical Reagents Predicted Major Product Rationale
BrominationBr₂ in dioxane5-Bromo-furan-2-ylmethyl (4-bromophenyl)carbamatePreferential attack at the electron-rich C5 position. researchgate.net
NitrationHNO₃/Acetic Anhydride5-Nitro-furan-2-ylmethyl (4-bromophenyl)carbamateThe C5 position is the most nucleophilic site for the nitronium ion (NO₂⁺).
Friedel-Crafts AcylationAcyl chloride/Lewis Acid (e.g., BF₃·OEt₂)5-Acyl-furan-2-ylmethyl (4-bromophenyl)carbamateMilder Lewis acids are used to avoid furan ring polymerization.

Reactions at the Methylene Bridge (e.g., α-metalation, oxidation)

The methylene (-CH₂-) bridge is positioned alpha to both the furan ring and the carbamate oxygen, making its protons potentially acidic. While direct experimental data on the α-metalation of this compound is limited, analogous structures suggest that deprotonation at this site is feasible using strong, non-nucleophilic bases like lithium amides. Such a reaction would generate a benzylic-type anion, stabilized by the adjacent furan ring, which could then be trapped with various electrophiles to install new functional groups at the methylene position.

Oxidation of the methylene bridge is another potential reaction pathway. Depending on the oxidant used, this could lead to the formation of a ketone, yielding (Furan-2-yl)carbonyl (4-bromophenyl)carbamate. The reactivity of this position is analogous to that of other benzylic or allylic systems, which are susceptible to oxidation.

Stability and Aromatization Considerations of the Furan Ring

The furan ring possesses a lower resonance energy (approximately 18 kcal/mol) compared to benzene, which renders it less stable and more prone to reactions that involve the loss of aromaticity. wikipedia.org Under certain oxidative conditions, particularly enzymatic or those involving singlet oxygen, the furan ring can undergo oxidation to form reactive intermediates like endoperoxides. researchgate.netsemanticscholar.org These intermediates can rearrange or be cleaved to yield unsaturated γ-dicarbonyl compounds, a pathway often observed in the metabolic degradation of furan-containing molecules. researchgate.net

The aromaticity of the furan ring is temporarily disrupted during electrophilic substitution but is readily restored upon proton elimination, which is a strong thermodynamic driving force. baranlab.org In some cases, intramolecular reactions triggered by catalysts can lead to complex rearrangements where the furan ring is transformed into other heterocyclic systems. organic-chemistry.org

Reactivity of the 4-bromophenyl Moiety

The 4-bromophenyl group is a versatile platform for a variety of chemical transformations, largely dictated by the interplay between the carbamate and the bromine substituent.

Role of Bromine in Directed Metalation Strategies (O-Carbamate as DMG)

The term "Directed Metalation Group" (DMG) refers to a functional group that can chelate to an organolithium reagent, directing deprotonation (lithiation) to a specific, nearby position. In the context of this compound, the most powerful DMG on the phenyl ring is the O-carbamate group, not the bromine atom. wikipedia.orgbaranlab.org

The O-carbamate functionality, particularly N,N-disubstituted carbamates, is one of the strongest DMGs known. organic-chemistry.orgnih.gov It effectively directs strong bases like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the aromatic ring at the ortho positions (C3 and C5). wikipedia.orgbaranlab.org The lithium atom of the base coordinates with the carbonyl oxygen and/or the nitrogen of the carbamate, positioning the alkyl base to abstract a proton from the adjacent C3 or C5 position. The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles. The bromine atom at the C4 position does not direct this metalation but remains available for subsequent reactions.

Cross-Coupling Reactions Involving the Bromine Substituent

The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making aryl bromides valuable synthetic intermediates. The 4-bromophenyl moiety of the title compound can readily participate in a variety of these transformations, most commonly catalyzed by palladium complexes.

Studies on analogous structures, such as N-(4-bromophenyl)furan-2-carboxamide, have demonstrated successful Suzuki-Miyaura cross-coupling with various arylboronic acids. sigmaaldrich.com This indicates that the electronic properties of the furan-containing side chain are compatible with these catalytic cycles.

Table of Common Cross-Coupling Reactions for the 4-Bromophenyl Moiety

Reaction Name Coupling Partner Catalyst (Typical) Resulting Bond
Suzuki Coupling Organoboron reagent (e.g., R-B(OH)₂) Pd(PPh₃)₄, Base C-C
Heck Coupling Alkene Pd(OAc)₂, Ligand, Base C-C
Stille Coupling Organostannane (e.g., R-SnBu₃) Pd(PPh₃)₄ C-C
Sonogashira Coupling Terminal Alkyne Pd/Cu catalyst, Base C-C (sp)
Buchwald-Hartwig Amination Amine Pd catalyst, Base C-N

Influence of Bromine on Electronic Distribution and Reactivity

The bromine atom significantly influences the electronic properties and reactivity of the phenyl ring through a combination of inductive and resonance effects.

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring via the sigma bond. This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.

Resonance Effect (+M): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

While the deactivating inductive effect generally outweighs the activating resonance effect, the resonance effect still governs the regioselectivity of any potential further electrophilic substitution, directing incoming electrophiles to the positions ortho to the bromine (C2 and C6). However, in this specific molecule, the reactivity is dominated by the powerful directing ability of the O-carbamate group for lithiation and the utility of the C-Br bond in cross-coupling reactions.

Intermolecular and Intramolecular Reaction Pathways

The reaction pathways of this compound and its analogues can be broadly categorized into intermolecular and intramolecular processes. These pathways are highly dependent on the reaction conditions, including the nature of the reactants, catalysts, and solvents.

Furfuryl carbamates, as a class, are known to be labile. Their synthesis often requires careful conditions to avoid side reactions. For instance, the activation of furfuryl alcohols to form carbonates or chloroformates, as precursors to carbamates, can lead to competing nucleophilic substitution at the "furylic" position (the methylene group attached to the furan ring) instead of the desired attack at the carbonyl carbon. An alternative strategy involves the use of more stable oxanorbornadiene (OND) precursors, which can be converted to the desired furfuryl carbamates under milder conditions, such as a thiol-mediated retro-Diels-Alder reaction. nih.gov

One significant intermolecular reaction pathway for carbamates is hydrolysis. The stability of the carbamate bond to hydrolysis is a key factor in its application, for example, in prodrug design. The rate of hydrolysis can be influenced by pH. For some furfuryl carbamate derivatives, release of the parent amine has been observed under acidic conditions (pH 5), suggesting a potential two-step activation process involving a retro-Diels-Alder fragmentation followed by acid-mediated hydrolysis. nih.gov In contrast, at neutral pH (pH 7), the reaction can lead to a mixture of uncharacterized side products. nih.gov

Intramolecular reactions are also prominent, particularly in systems where the carbamate group can act as a directing group for lithiation. In O-aryl carbamates, the carbamate group can direct ortho-lithiation, enabling subsequent functionalization of the aromatic ring. nih.gov This is a powerful tool for the regioselective synthesis of substituted aromatic compounds. Following lithiation, the system can undergo further intramolecular reactions, such as cyclization. For example, O-2-alkynylaryl carbamates, formed via ortho-lithiation and alkynylation, can undergo in-situ hydrolysis of the carbamate followed by cyclization to yield benzofurans. nih.gov

Chemospecificity and regioselectivity are critical considerations in the reactions of multifunctional molecules like this compound. The presence of multiple reactive sites—the furan ring, the carbamate, and the C-Br bond—necessitates precise control over reaction conditions to achieve the desired outcome.

In the context of analogues, the selective reaction at one site over another has been demonstrated. For instance, in the synthesis of halobenzofurans from O-aryl carbamates, the regioselectivity of the initial lithiation step is directed by the carbamate group. nih.gov This allows for the specific functionalization at the position ortho to the carbamate.

For furan-containing compounds, electrophilic substitution reactions on the furan ring typically occur preferentially at the C5 position (the other α-position) if the C2 position is substituted. The electron-rich nature of the furan ring makes it more reactive towards electrophiles than benzene. chemenu.com

In palladium-catalyzed cross-coupling reactions, the C-Br bond on the phenyl ring is a reactive handle. For a related compound, N-(4-bromophenyl)furan-2-carboxamide, Suzuki-Miyaura cross-coupling has been successfully employed to arylate the 4-bromophenyl group without affecting the furan ring or the amide linkage. nih.gov This demonstrates the high chemoselectivity achievable with the right choice of catalyst and reaction conditions.

The table below summarizes the observed chemospecificity and regioselectivity in reactions of analogous compounds.

Reaction TypeSubstrate AnalogueReactive SiteOutcomeReference
Ortho-lithiationO-aryl carbamateC-H bond ortho to carbamateSelective lithiation nih.gov
Suzuki-Miyaura CouplingN-(4-bromophenyl)furan-2-carboxamideC-Br bond on phenyl ringSelective arylation nih.gov
Hydrolysis5-substituted furfuryl carbamatesCarbamate linkagepH-dependent cleavage nih.gov
Retro-Diels-AlderOxanorbornadiene carbamatesDiene systemFormation of furan nih.gov

Computational studies on lithium carbamates have been used to investigate their aggregation states and the stereochemical outcomes of their reactions. These studies show that the structure of the solvated lithium carbamate intermediates can influence whether a reaction proceeds with inversion or retention of configuration at a chiral center. longdom.org The aggregation state, whether it exists as a monomer or a higher aggregate, is crucial in understanding its reactivity. longdom.org

In the context of palladium-catalyzed reactions, computational methods have been employed to elucidate the catalytic cycle for carbamate formation. For the synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations confirmed that the uncatalyzed reaction is not spontaneous and detailed a multi-step catalytic pathway involving ligand dissociation, intermediate formation, and hydrogenation. mdpi.com Such studies highlight the role of the catalyst in stabilizing intermediates and lowering activation barriers. mdpi.com

For a related amide, N-(4-bromophenyl)furan-2-carboxamide, molecular docking and MD simulations have been used to understand its interaction with biological targets. nih.gov These computational techniques help in visualizing the binding modes and stability of the compound within a protein's active site, providing a rationale for its biological activity. nih.gov

The table below outlines the types of insights gained from computational studies on analogous systems.

Computational MethodSystem StudiedKey InsightsReference
DFTLithium carbamatesAggregation states, structure of intermediates, stereochemical outcome longdom.org
DFTPd-catalyzed carbamate synthesisReaction pathway, role of catalyst, energetic feasibility mdpi.com
Molecular Docking & MD SimulationN-(4-bromophenyl)furan-2-carboxamideBinding modes to biological targets, interaction stability nih.gov

Infrared (IR) and Raman Spectroscopy

Analysis of Hydrogen Bonding Interactions:Without experimental data, particularly from concentration-dependent IR studies or solid-state structural analysis like X-ray crystallography, a detailed analysis of intermolecular or intramolecular hydrogen bonding involving the N-H and C=O groups cannot be conducted.

While research exists for structurally similar compounds, such as the isomeric amide N-(4-bromophenyl)furan-2-carboxamide or carbamates with different ester groups like tert-butyl (4-bromophenyl)carbamate, this information cannot be accurately extrapolated to this compound. Providing such data would be scientifically inaccurate and misleading.

Until a study detailing the synthesis and full spectroscopic characterization of this compound is published, a comprehensive and scientifically accurate article on its specific spectroscopic properties cannot be generated.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the structural elucidation of novel compounds, providing vital information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a nominal molecular weight of 297 g/mol , HRMS would be critical in confirming its elemental composition of C12H10BrNO3. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), would result in two major peaks of nearly equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule.

GC-MS for Purity and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a synthesized compound and to confirm the identity of the product. In the analysis of this compound, a sample would be vaporized and passed through a GC column, separating it from any impurities or unreacted starting materials. The separated components would then be introduced into the mass spectrometer, which would generate a mass spectrum for each, allowing for their identification. While specific studies on this compound are not available, the analysis of related furan derivatives by GC-MS is a well-established method. nih.govresearchgate.net

Fragmentation Pattern Analysis for Structural Inference

The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that is invaluable for structural elucidation. In the mass spectrum of this compound, characteristic fragmentation would be expected. The molecular ion peak [M]+ would be observed, along with peaks corresponding to the isotopic distribution of bromine. Key fragmentation pathways would likely involve the cleavage of the carbamate linkage. This could lead to the formation of a furfuryl cation (C5H5O+) at m/z 81 and a 4-bromophenylisocyanate radical cation or related fragments. Another significant fragmentation would be the loss of the furfuryl group, leading to the detection of the 4-bromophenylcarbamate moiety. Analysis of these fragments allows for the reconstruction of the original molecular structure.

X-ray Crystallography for Solid-State Structure Determination

Accurate Bond Lengths and Angles

A crystallographic study of this compound would yield a detailed picture of its molecular geometry. For comparison, the crystal structure of the related compound, methyl N-(4-bromophenyl)carbamate, reveals key bond distances and angles within the (4-bromophenyl)carbamate portion of the molecule. lookchem.comresearchgate.netresearchgate.net It is expected that the bond lengths and angles within the furan ring and the bromophenyl group of this compound would be consistent with those of other structurally characterized furan and bromophenyl derivatives.

Table 1: Expected Bond Lengths in this compound (Hypothetical Data Based on Related Structures)

Bond Expected Length (Å)
C-Br ~1.90
C=O (carbamate) ~1.22
C-N (carbamate) ~1.35
N-C (phenyl) ~1.42
C-O (ester) ~1.34

Table 2: Expected Bond Angles in this compound (Hypothetical Data Based on Related Structures)

Angle Expected Value (°)
O=C-N ~125
C-N-C ~127

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound are determined by the chromophoric systems present within its molecular structure. An analysis of its constituent parts—the furan ring, the 4-bromophenyl group, and the carbamate linkage—provides insight into its expected Ultraviolet-Visible (UV-Vis) spectrum.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of this compound is a composite of the electronic transitions originating from its three main chromophores: the furan ring, the substituted benzene ring, and the carbamate group. The interaction and conjugation between these groups influence the position and intensity of the absorption bands.

The primary chromophores in the molecule are the furan and the 4-bromophenyl moieties. The furan ring, an aromatic heterocycle, exhibits characteristic π→π* transitions. acs.orgacs.orgresearchgate.net The electronic spectrum of furan itself is known to be complex, with several overlapping bands in the UV region. acs.orgacs.orgresearchgate.net Studies on furan derivatives, such as 2-furanmethanol (furfuryl alcohol), show that the electronic excitation is largely dominated by transitions within the furan ring's π-system. researchgate.netresearchgate.net The substitution of a hydrogen atom with a -CH2OH group has a relatively minor effect on the main electronic transitions of the furan chromophore. researchgate.net

The 4-bromophenyl group is another significant chromophore. The benzene ring itself displays characteristic π→π* transitions. The presence of substituents—the bromine atom and the carbamate nitrogen—influences the energy of these transitions. The bromine atom, a halogen, acts as an electron-withdrawing group through induction but also has lone pairs that can participate in resonance, making it an ortho-para director. mdpi.com The amino group of the carbamate, attached to the phenyl ring, is an auxochrome, a group that can modify the absorption of a chromophore. The nitrogen's lone pair can delocalize into the aromatic ring, affecting the energy of the π→π* transitions. nih.gov The UV spectrum of 4-bromoaniline (B143363), a closely related structure, shows distinct absorption bands. nist.govnist.gov

The carbamate group (-O-C(=O)-NH-) itself contains a carbonyl group (C=O) which can exhibit weak n→π* transitions. However, in the context of the entire molecule, these are often obscured by the much stronger π→π* transitions of the aromatic rings. The carbamate linkage serves to electronically connect the furan-2-ylmethyl group and the 4-bromophenyl group.

Based on the analysis of its constituent chromophores, the following table summarizes the expected UV-Vis absorption data for this compound.

Chromophore/SystemExpected λmax (nm)Type of Transition
Furan Ring~200-220π→π
4-Bromophenyl Group~240-250, ~290-300π→π
Carbonyl (in Carbamate)>280n→π* (weak)
Overall Conjugated SystemShifted λmaxπ→π*

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structures and energies. For this compound, these studies are crucial for understanding its intrinsic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, where the molecule exists in its lowest energy state, and to map out its electronic properties. researchgate.netresearchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules containing elements like bromine and furan rings, a common and effective approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). researchgate.net This functional provides a good balance between accuracy and computational cost.

The basis set, which describes the atomic orbitals of the system, is equally important. Pople-style basis sets are frequently employed. For a molecule of this nature, a basis set like 6-311++G(d,p) would be appropriate, as it includes polarization functions (d,p) and diffuse functions (++) that are necessary for accurately describing the electron distribution, especially in systems with lone pairs and pi-electrons. nih.gov Studies on similar furan-containing compounds have successfully used basis sets like 6-31G(d,p) and 6-31+G(d,p) to achieve reliable results. researchgate.netresearchgate.net

Table 1: Commonly Used DFT Functionals and Basis Sets for Related Compounds

Component Functional/Basis Set Rationale
Functional B3LYP A hybrid functional providing a good balance of accuracy and efficiency for organic molecules. researchgate.net
Basis Set 6-31G(d,p) A split-valence basis set with polarization functions, suitable for geometry optimization and frequency calculations. researchgate.net

| Basis Set | 6-311++G(d,p) | An extended basis set with diffuse and polarization functions for higher accuracy in electronic property calculations. nih.gov |

Once the molecule's geometry is optimized using a selected DFT method, vibrational frequency calculations are performed. These theoretical calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net

Comparing the calculated vibrational frequencies with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy serves as a critical validation of the computational model. researchgate.net A good agreement between the theoretical and experimental spectra confirms that the calculated optimized geometry is a true representation of the molecule's structure. For complex molecules, the theoretical calculations also aid in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Table 2: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (DFT/B3LYP) (cm⁻¹) Assignment
ν(N-H) (Typical Range: 3200-3400) (Calculated Value) N-H stretching
ν(C=O) (Typical Range: 1680-1750) (Calculated Value) Carbonyl stretching (carbamate)
ν(C-O-C) (Typical Range: 1000-1300) (Calculated Value) Ether and ester stretching
ν(C-Br) (Typical Range: 500-600) (Calculated Value) C-Br stretching

Note: This table is illustrative. Actual values would be derived from specific experimental and computational studies on this compound.

Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and bromophenyl rings, which can act as electron donors. The LUMO is likely to be distributed over the carbamate group and the aromatic systems, which can accept electron density. Analysis of these orbitals helps predict how the molecule will interact with other reagents and its potential role in charge-transfer processes. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for investigating reaction mechanisms, providing insights into the pathways through which chemical transformations occur. It allows for the study of transient species, such as intermediates and transition states, that are often difficult or impossible to observe experimentally. mdpi.com For this compound, this could involve studying its formation or its subsequent reactions, such as the cleavage of the furan ring or substitutions on the phenyl ring. organicreactions.org

Transition State Identification and Activation Energy Determination

A key aspect of studying a reaction mechanism is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). mdpi.com

The activation energy is a critical parameter that determines the rate of a chemical reaction. A low activation energy corresponds to a fast reaction, while a high activation energy indicates a slow reaction. By calculating the activation energies for different potential pathways, chemists can determine the most likely mechanism for a given reaction. mdpi.comstackexchange.com For instance, computational studies could be used to model the reaction between furfurylamine (B118560) and 4-bromophenyl isocyanate to form the carbamate, identifying the key transition states and intermediates involved in the nucleophilic attack and subsequent proton transfers.

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-(4-bromophenyl)furan-2-carboxamide
4-((furan-2-ylmethyl)amino)benzoic acid
4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid
3-furan-2-yl-4-phenyl-butyric acid
Furfurylamine
4-bromophenyl isocyanate

Pathways for Carbamate Formation and Hydrolysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and breakdown of carbamates. These theoretical studies map out the potential energy surfaces of reactions, identifying transition states and calculating activation energies to predict the most likely pathways.

Carbamate Formation: The synthesis of aryl carbamates like this compound typically involves the reaction of an amine (4-bromoaniline) with a carbonyl source, often an activated derivative of the corresponding alcohol (furan-2-ylmethanol). Common synthetic routes that have been investigated computationally include:

Reaction with Isocyanates: An alternative pathway involves trapping an isocyanate intermediate with an alcohol. The isocyanate can be formed from acyl azides via the Curtius rearrangement. nih.gov Computational models can predict the energy barriers for the azide (B81097) decomposition and the subsequent nucleophilic attack by the alcohol on the isocyanate.

Use of CO2: Modern, sustainable methods utilize carbon dioxide as a carbonyl source. nih.gov Theoretical studies can help understand the mechanism, which often involves the formation of a carbamate anion from the reaction of CO2 and the amine, followed by reaction with an electrophile. nih.gov

Carbamate Hydrolysis: The stability of the carbamate linkage is critical, particularly in biological or environmental contexts. Hydrolysis, which breaks the carbamate bond to yield the constituent alcohol, amine, and CO2, is a key degradation pathway. Computational studies can model this process, typically by simulating the nucleophilic attack of a water molecule on the carbonyl carbon. These models help to identify factors that influence the rate of hydrolysis. acs.org For instance, studies have compiled data on the metabolic hydrolysis of therapeutic carbamates to establish qualitative relationships between molecular structure and the compound's lability, a process that can be further refined with quantitative computational analysis. acs.org The electronic properties of the aryl and alcohol moieties—in this case, the electron-withdrawing 4-bromophenyl group and the electron-rich furan ring—are expected to significantly influence the stability of the carbamate bond.

Analysis of Chemoselectivity and Regioselectivity

During the synthesis of complex molecules like this compound, chemoselectivity (which functional group reacts) and regioselectivity (where on a functional group a reaction occurs) are paramount. Computational methods are invaluable for predicting and explaining these selectivities by comparing the activation energies of competing reaction pathways.

In the context of carbamate synthesis, a key challenge can be controlling the reaction of multifunctional precursors. Computational studies on the reactions of carbamates and amides have shown how selectivity can be controlled. nih.gov For primary carbamates, the N-H group is generally more nucleophilic than the carbonyl oxygen, and hydrogen bonding interactions can further favor the N-H addition pathway. nih.gov However, for secondary carbamates or in reactions involving other functional groups, the outcome is less certain.

DFT calculations can be employed to model the different possible reaction sites. By calculating the energy barriers for nucleophilic attack at each site, a prediction of the major product can be made. Factors influencing this selectivity that can be modeled include:

Nucleophilicity: The relative nucleophilicity of different atoms (e.g., the nitrogen vs. the carbonyl oxygen).

Steric Hindrance: The steric bulk around potential reaction sites can make one pathway more energetically favorable than another. For sterically hindered carbamates, a switch in chemoselectivity from N-H addition to C=O addition has been computationally demonstrated. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents.

A study on the organocatalyzed synthesis of carbamates from furan-based cyclic carbonates highlights the importance of regioselectivity, where the amine can attack one of two carbonyl carbons, leading to different isomers. researchgate.net The regioselectivity was determined experimentally and supported by NMR analysis, a finding that could be further rationalized through computational modeling of the transition states for each attack vector. researchgate.net

Table 1: Computational Analysis of Factors Governing Reaction Selectivity

Factor Computational Approach Predicted Outcome for this compound Precursors
Nucleophilicity Calculation of atomic charges and frontier molecular orbital (HOMO) energies. The nitrogen of 4-bromoaniline is the primary nucleophilic center for attacking the carbonyl source.
Steric Hindrance Modeling the 3D structure of transition states and calculating steric repulsion energies. The furan and phenyl rings may influence the approach trajectory of reactants, favoring less hindered pathways.
H-Bonding Identifying potential hydrogen bond donors and acceptors and calculating their interaction energies. In protic solvents, solvent molecules can form H-bonds, stabilizing certain transition states over others.
Leaving Group Ability Calculating the energy change associated with the departure of the leaving group. In synthesis from a chloroformate, the stability of the chloride ion is a driving factor.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the movement of a molecule over time. This allows for the exploration of its dynamic behavior, including its flexibility, how it interacts with its environment (solvation), and its tendency to aggregate.

Conformational Landscape and Flexibility of Carbamates

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. The carbamate functional group imposes significant conformational restrictions due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group. acs.org This gives the C-N bond partial double-bond character, hindering free rotation.

Computational studies combining DFT with experimental methods like NMR have been used to map the conformational landscape of carbamate monomers. nih.gov The typical workflow involves:

Conformational Search: Generating a large number of possible conformations by systematically rotating a molecule's single bonds. nih.gov

Geometry Optimization: Calculating the minimum energy structure for each starting conformation using DFT. This process identifies the stable conformers. nih.gov

Energy Analysis: Comparing the relative energies of the stable conformers to determine which shapes are most likely to exist at a given temperature.

For carbamates, key findings from these studies include:

Planarity: The carbamate backbone (O-C(O)-N) is typically planar due to π-electron delocalization. chemrxiv.org

cis/trans Isomerism: Unlike peptide bonds which strongly prefer a trans configuration, carbamate C-N bonds can have energetically stable cis configurations. nih.govchemrxiv.org The energy difference between these isomers is a critical parameter.

Rigidity: Compared to analogous structures like peptides, carbamates are often more rigid. nih.gov

For this compound, the key flexible bonds would be the C-O and C-N bonds linking the furan and phenyl rings to the carbamate core, as well as the methylene linker. A computational study would reveal the preferred orientations (dihedral angles) of these rings relative to the central carbamate plane.

Table 2: Key Conformational Parameters of Carbamates from Theoretical Studies

Parameter Description Typical Computational Finding
ω Dihedral Angle (C-N bond) Defines the cis/trans isomerism of the carbamate bond. Both cis (ω ≈ 0°) and trans (ω ≈ 180°) conformers can be low in energy, with the trans form often being slightly more stable.
Rotational Barrier The energy required to rotate around the C-N bond. The barrier is significant, estimated to be 3-4 kcal/mol lower than in amides, but high enough to restrict free rotation at room temperature. acs.org
Aryl Ring Orientation The angle of the phenyl and furan rings relative to the carbamate plane. Folded conformations, where the aryl rings are in proximity to each other, can be stabilized by weak intramolecular interactions. researchgate.net

Solvation Effects and Aggregation States

The behavior of a molecule can change dramatically in solution. MD simulations are ideal for studying these effects by explicitly modeling the interactions between the solute (the carbamate) and the solvent molecules.

Solvation: Solvation models can be either implicit or explicit.

Implicit Solvation: The solvent is treated as a continuous medium with a defined dielectric constant. Models like the Polarizable Continuum Model (PCM) or the Generalized-Born/Surface-Area (GB/SA) model are computationally efficient and used to account for the general effect of the solvent on conformational energies. nih.gov

Explicit Solvation: The carbamate molecule is placed in a simulation box filled with individual solvent molecules (e.g., water, chloroform). An MD simulation then calculates the forces between all atoms, providing a detailed picture of specific interactions like hydrogen bonding and how the solvent shell is structured around the solute. A study on the structurally related N-(4-bromophenyl)furan-2-carboxamide used MD simulations to validate its stability in complex biological environments. nih.gov

For this compound, MD simulations could reveal how water molecules might form hydrogen bonds with the carbamate's carbonyl oxygen and N-H group, and how this influences the molecule's flexibility and the orientation of its aromatic rings.

Aggregation: At higher concentrations, molecules may self-assemble or aggregate. MD simulations can predict this behavior by modeling a system with multiple solute molecules. By observing their trajectories, one can determine if they prefer to remain isolated or form clusters. These simulations can identify the primary intermolecular interactions (e.g., π-stacking between furan or phenyl rings, hydrogen bonding between carbamate groups) that drive the aggregation process.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects Only)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a full QSAR study requires a dataset of multiple compounds, the methodological aspects of how such a model would be built for a compound like this compound are well-defined.

Descriptor Calculation and Selection

The first and most critical step in QSAR is to translate a chemical structure into a set of numerical values known as molecular descriptors . These descriptors quantify various aspects of the molecule's physicochemical properties.

Descriptor Calculation: Thousands of descriptors can be calculated using specialized software (e.g., CODESSA, DRAGON). nih.gov They fall into several major categories:

0D Descriptors: Based only on the chemical formula (e.g., molecular weight, atom counts).

1D Descriptors: Based on lists of structural fragments (e.g., count of hydrogen bond donors/acceptors, number of aromatic rings).

2D Descriptors: Calculated from the 2D representation of the molecule (e.g., topological indices that describe molecular branching and connectivity, molecular polarizability).

3D Descriptors: Require a 3D structure of the molecule (e.g., molecular surface area, volume, dipole moment, moments of inertia).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, atomic partial charges, electrostatic potential). These can be particularly powerful for describing reactivity. nih.gov

Descriptor Selection: With thousands of calculated descriptors, a key challenge is to select the small subset that is most relevant to the biological activity being modeled. Including irrelevant or redundant descriptors can lead to a statistically flawed model. The selection process is a multi-step procedure:

Removal of Constant/Near-Constant Descriptors: Descriptors that are the same or very similar for all molecules in the dataset are removed as they provide no discriminatory information. youtube.com

Removal of Highly Correlated Descriptors: If two descriptors are highly correlated (e.g., a pair correlation > 0.9), one of them is removed to avoid redundancy. youtube.com

Variable Selection Algorithms: Statistical methods are used to find the best combination of the remaining descriptors. Common approaches include stepwise regression, genetic algorithms, or partial least squares (PLS) analysis, which aim to maximize the predictive power of the final QSAR model while keeping it as simple as possible. nih.gov

For a potential QSAR study involving this compound and its analogues, descriptors describing hydrophobicity (e.g., LogP), electronic properties (e.g., dipole moment, charges on the carbamate atoms), and steric bulk (e.g., molecular volume) would likely be important.

Table 3: Categories and Examples of Molecular Descriptors for QSAR Modeling

Descriptor Category Example Descriptors Information Encoded
Constitutional (0D/1D) Molecular Weight, Number of N and O atoms, Number of Aromatic Bonds Molecular size and elemental composition.
Topological (2D) Balaban J index, Kier & Hall connectivity indices Molecular shape, branching, and complexity.
Geometrical (3D) 3D Wiener index, Gravitational index, Molecular Surface Area 3D size and shape of the molecule.
Physicochemical (1D/2D) LogP (octanol-water partition coefficient), Molar Refractivity Hydrophobicity and polarizability.
Quantum-Chemical HOMO/LUMO energies, Dipole Moment, Partial Charges on atoms Electronic distribution, reactivity, and polarity.

Validation of Predictive Models

The predictive power of computational models is a cornerstone of modern drug discovery and development. For a compound such as this compound, predictive models could be employed to forecast its biological activity, pharmacokinetic properties, or potential toxicity. However, before such models can be used with confidence, they must undergo a rigorous validation process to establish their accuracy and reliability. This validation is crucial to ensure that the in silico predictions translate into meaningful real-world experimental results.

The validation of a predictive model typically involves assessing its performance on a dataset that was not used during the model's development. This process can be broadly categorized into internal and external validation.

Internal Validation

Internal validation techniques are used during the model development phase to ensure the robustness of the model and to avoid overfitting. Overfitting occurs when a model learns the training data too well, including its noise, and consequently performs poorly on new, unseen data. Common internal validation methods include cross-validation, such as the leave-one-out (LOO) method, and bootstrapping. nih.gov In these methods, subsets of the data are iteratively used to train and test the model, providing a more stable estimate of its predictive performance.

External Validation

External validation is the gold standard for assessing a model's predictive capability. nih.gov It involves using the model to predict the properties of a set of compounds, known as the test set or external set, that were not used in the model's creation. The predictions are then compared to the experimentally determined values for these compounds. The success of a Quantitative Structure-Activity Relationship (QSAR) model, for instance, lies in its ability to accurately predict the activity of a true external test set. acs.org

Metrics for Validation

Several statistical metrics are employed to quantify the performance of predictive models. For continuous data, such as binding affinity or inhibitory concentration, the root-mean-square deviation (RMSD) between predicted and actual values is a common metric. researchgate.net For categorical predictions, like classifying a compound as active or inactive, metrics derived from a confusion matrix, such as accuracy, sensitivity, specificity, and the area under the receiver operating characteristic (ROC) curve, are used. nih.gov A ROC curve plots the true positive rate against the false positive rate at various threshold settings, providing a comprehensive view of the model's performance. researchgate.net

Applicability Domain

A critical aspect of model validation is defining its applicability domain (AD). The AD defines the chemical space in which the model is expected to make reliable predictions. nih.gov This is important because a model's predictive power can decrease significantly when it is used to make predictions for compounds that are structurally very different from those in the training set. acs.org

Illustrative Data for Model Validation

While specific predictive model validation data for this compound is not publicly available, the following tables illustrate the type of data that would be generated during the validation of a hypothetical QSAR model for antibacterial activity and a molecular docking protocol.

Table 1: Illustrative QSAR Model Validation for Antibacterial Activity

This table shows a hypothetical comparison of predicted and experimental antibacterial activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration) for a set of furan derivatives, including this compound.

Compound IDExperimental pMICPredicted pMICResidual
This compound5.25.1-0.1
Compound A4.84.9+0.1
Compound B5.55.3-0.2
Compound C4.64.7+0.1
Compound D5.95.7-0.2

This data is illustrative and does not represent actual experimental results.

Table 2: Illustrative Validation of a Molecular Docking Protocol

This table presents example data for the validation of a molecular docking protocol. The validation is performed by redocking a known ligand into the binding site of its target protein and calculating the RMSD between the docked pose and the crystallographic pose. A lower RMSD value generally indicates a more accurate docking protocol. researchgate.net

Protein-Ligand ComplexRMSD (Å) of Redocked LigandDocking Score (kcal/mol)
Target Protein with this compound0.85-8.2
Complex 1 (Control)0.92-7.5
Complex 2 (Control)1.15-9.1
Complex 3 (Control)0.78-8.8

This data is illustrative and does not represent actual experimental results.

Chemical Reactivity and Potential Applications

The chemical reactivity of Furan-2-ylmethyl (4-bromophenyl)carbamate is dictated by its three key components: the furan (B31954) ring, the carbamate (B1207046) linkage, and the brominated phenyl group.

The bromine atom on the phenyl ring is a versatile handle for further functionalization through cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.gov This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the synthesis of a library of derivatives with potentially diverse biological activities. mdpi.comnih.gov

The carbamate linkage can undergo hydrolysis under acidic or basic conditions to yield 4-bromoaniline (B143363), furan-2-ylmethanol, and carbon dioxide. The furan ring itself can participate in various reactions, including electrophilic substitution and cycloaddition reactions.

Given the known biological activities of related compounds, this compound and its derivatives are of interest for their potential applications in medicinal chemistry and agrochemistry. For instance, many aryl carbamates exhibit fungicidal properties. nih.govnih.govresearchgate.net A study on aryl carbamic acid-5-aryl-2-furanmethyl esters, which share a similar structural motif, revealed significant fungicidal activity against several plant pathogens. nih.gov Furthermore, N-(4-bromophenyl)furan-2-carboxamide has demonstrated antibacterial activity against clinically isolated drug-resistant bacteria. nih.govmdpi.com These findings suggest that this compound could serve as a lead compound for the development of new therapeutic or crop protection agents.

Conclusion

General Carbamate Synthesis Strategies

The synthesis of carbamates, including this compound, can be broadly categorized into several key methods. These involve the use of highly reactive phosgene (B1210022) and its substitutes, the increasingly popular and environmentally benign carbon dioxide-mediated routes, and classic rearrangement reactions that construct the carbamate functionality through isocyanate intermediates.

Phosgene-Based Approaches and Alternatives

Historically, the synthesis of carbamates has been dominated by the use of phosgene (COCl₂). This method involves the reaction of an alcohol with phosgene to form a chloroformate, which is then reacted with an amine. For the synthesis of this compound, this would involve the reaction of furfuryl alcohol with phosgene to yield furfuryl chloroformate, followed by a reaction with 4-bromoaniline (B143363).

Due to the extreme toxicity of phosgene gas, several safer alternatives have been developed. uantwerpen.be These substitutes, often called phosgene equivalents, include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). uantwerpen.besigmaaldrich.com Triphosgene, a stable crystalline solid, is a particularly convenient substitute for the highly toxic phosgene gas and can be used for a wide range of reactions, including the synthesis of carbamates. nih.gov Other non-phosgene reagents like carbonyldiimidazole (CDI) have also been developed, though they may be derived from phosgene in their own manufacturing process. uantwerpen.be These alternatives often require similar precautions as phosgene itself, as they can release phosgene under certain conditions. uantwerpen.be

ReagentFormulaPhysical StateKey AdvantageRef.
PhosgeneCOCl₂GasHigh reactivity sigmaaldrich.com
DiphosgeneClCOOCCl₃LiquidEasier to handle than gaseous phosgene sigmaaldrich.com
Triphosgene(Cl₃CO)₂COSolidStable, convenient substitute for phosgene sigmaaldrich.comnih.gov
CarbonyldiimidazoleC₇H₆N₄OSolidUsed in carbonylation reactions sigmaaldrich.comorganic-chemistry.org

Carbon Dioxide Mediated Carbamate Formation

Utilizing carbon dioxide (CO₂) as a C1 building block is an attractive, environmentally friendly alternative to phosgene-based methods for carbamate synthesis. ionike.comresearchgate.net These methods capitalize on the reactivity of amines with CO₂ to form key intermediates that can be trapped by electrophiles.

The direct synthesis of carbamates can be achieved through a three-component coupling of an amine, carbon dioxide, and an electrophile, such as an alkyl halide. organic-chemistry.orgacs.org In the context of this compound, this would involve the reaction of 4-bromoaniline, CO₂, and an electrophilic form of furfuryl alcohol (e.g., 2-(bromomethyl)furan). The reaction is typically facilitated by a base. acs.org This approach avoids the use of toxic reagents and utilizes an abundant, non-toxic C1 source. nih.gov Electrocatalytic methods have also been developed to synthesize carbamates from CO₂ and amines under mild conditions, avoiding the need for dehydrating agents or bases. chemistryviews.org

Various catalytic systems have been developed to improve the efficiency and selectivity of CO₂-based carbamate synthesis. These include:

Base Catalysis : Strong bases like cesium carbonate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in promoting the reaction. organic-chemistry.orgnih.gov

Ionic Liquids : Superbase-derived protic ionic liquids, such as [DBUH][OAc], have been used as catalysts for the direct synthesis of carbamates from amines, CO₂, and silicate (B1173343) esters. researchgate.net

Metal Catalysts : Zinc-based catalysts, such as zinc acetate (B1210297) (Zn(OAc)₂) and polymer-bound zinc(II) complexes, have proven effective for the synthesis of carbamates from aromatic amines, CO₂, and silicate esters. nih.govresearchgate.net Titanium phosphate (B84403) and adenine-modified Ti-SBA-15 have also been reported as efficient solid catalysts. nih.goviitm.ac.in

Electrocatalysts : Materials like atomically dispersed copper on N-doped carbon nanosheets (Cu-N-C) have shown high catalytic performance in the electrosynthesis of carbamates. chemistryviews.org

Catalyst TypeExampleRole/AdvantageRef.
Organic BaseDBU (1,8-diazabicyclo[5.4.0]undec-7-ene)Stabilizes carbamate intermediate; mild conditions organic-chemistry.orgnih.gov
Ionic Liquid[DBUH][OAc]Acts as both solvent and catalyst; recyclable researchgate.net
Metal CatalystZinc Acetate (Zn(OAc)₂)Effective for aromatic amines; can be reused researchgate.net
Solid CatalystAdenine-modified Ti-SBA-15Heterogeneous, avoids co-catalysts, reusable iitm.ac.in
ElectrocatalystCu-N-C NanosheetsHigh efficiency under mild conditions; avoids chemical agents chemistryviews.org

Rearrangement Reactions in Carbamate Synthesis

Several classical name reactions in organic chemistry provide routes to carbamates via the rearrangement of key intermediates to form isocyanates. nih.gov The isocyanate is then trapped by an alcohol to form the desired carbamate. wikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.govwikipedia.org The requisite acyl azide can be generated from a carboxylic acid derivative. organic-chemistry.org For the target molecule, this would start with a furan-based carboxylic acid, which is converted to an acyl azide and then rearranged in the presence of an alcohol. nih.gov Modifications to this reaction allow for a one-pot synthesis from carboxylic acids to carbamates. orgsyn.org

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org By trapping this isocyanate with an alcohol, a carbamate can be formed. wikipedia.orgrsc.org This method is useful for converting amides into carbamates directly. core.ac.ukresearchgate.netorganic-chemistry.org

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. numberanalytics.com This rearrangement provides a mild alternative to the Hofmann and Curtius reactions. sci-hub.se The isocyanate intermediate can be trapped with an alcohol to yield a carbamate. numberanalytics.com Catalytic versions of the Lossen rearrangement have been developed using reagents like N-methylimidazole (NMI) to facilitate the one-pot synthesis of carbamates from hydroxamic acids. organic-chemistry.orgacs.orgnih.gov

RearrangementStarting MaterialKey IntermediateProduct from Trapping with R-OHRef.
CurtiusAcyl AzideIsocyanateCarbamate nih.govwikipedia.org
HofmannPrimary AmideIsocyanateCarbamate wikipedia.orgrsc.org
LossenHydroxamic AcidIsocyanateCarbamate numberanalytics.comsci-hub.se
Hofmann Rearrangement Pathways to Carbamates

The Hofmann rearrangement is a well-established method for converting primary amides into primary amines with one less carbon atom. wikipedia.orgtcichemicals.com The reaction proceeds by treating a primary amide with bromine and a strong base, which leads to the formation of an isocyanate intermediate. tcichemicals.com This isocyanate can then be hydrolyzed to an amine or, pertinently for this discussion, trapped with an alcohol to yield a carbamate. wikipedia.orgtcichemicals.com

The mechanism involves the in-situ formation of sodium hypobromite (B1234621) from bromine and sodium hydroxide (B78521). wikipedia.org This reagent transforms the primary amide into an N-bromoamide. Subsequent deprotonation by the base generates a bromoamide anion, which undergoes rearrangement. The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming the isocyanate. wikipedia.org In the presence of an alcohol, such as methanol, the isocyanate is readily converted to the corresponding carbamate. wikipedia.orgresearchgate.net

Several modifications to the classical Hofmann rearrangement have been developed to improve yields and expand its applicability. For instance, reagents like N-bromosuccinimide (NBS) can be used in place of bromine. wikipedia.org One efficient, one-pot procedure for the synthesis of methyl and benzyl (B1604629) carbamates utilizes N-bromoacetamide (NBA) in the presence of lithium hydroxide or lithium methoxide. organic-chemistry.org This method has proven effective for both aromatic and aliphatic amides and can stereospecifically produce cyclic ureas from β-phenylamino amides. organic-chemistry.org

An electrochemical approach to the Hofmann rearrangement has also been reported, using sodium bromide as a mediator to avoid the use of toxic halogens. rsc.org This green chemistry approach is compatible with a wide range of amides and provides direct access to synthetically useful carbamates. rsc.org Another modification employs a solid-supported base, KF/Al2O3, in conjunction with sodium hypochlorite (B82951) as the oxidant in methanol, offering a simple and inexpensive route to methyl carbamates. core.ac.uk

Table 1: Selected Reagents and Conditions for Hofmann Rearrangement to Carbamates

Oxidant/Reagent SystemBaseAlcoholSubstrateProductReference
Bromine (Br₂)Sodium Hydroxide (NaOH)MethanolPrimary AmideMethyl Carbamate wikipedia.org
N-Bromoacetamide (NBA)Lithium Hydroxide (LiOH) or Lithium Methoxide (LiOMe)Methanol or Benzyl AlcoholAromatic/Aliphatic AmidesMethyl or Benzyl Carbamates organic-chemistry.org
Sodium Bromide (NaBr)ElectrochemicalMethanolPrimary AmideMethyl Carbamate rsc.org
Sodium Hypochlorite (NaOCl)KF/Al₂O₃MethanolPrimary AmideMethyl Carbamate core.ac.uk
Lead Tetraacetate-MethanolPrimary AmideMethyl Carbamate researchgate.net
Curtius Rearrangement for Isocyanate Generation

The Curtius rearrangement, discovered by Theodor Curtius in 1885, is another versatile method for producing isocyanates, which are key precursors to carbamates. nih.govwikipedia.org This reaction involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgbyjus.com The resulting isocyanate can then be trapped by nucleophiles such as alcohols to form carbamates. wikipedia.orgwikipedia.org

The mechanism of the thermal Curtius rearrangement is generally considered to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously. wikipedia.org This avoids the formation of a discrete nitrene intermediate. wikipedia.org The reaction proceeds with complete retention of stereochemistry at the migrating R-group. wikipedia.org

Acyl azides can be prepared from carboxylic acids via several methods. A common route involves the conversion of a carboxylic acid to an acyl chloride, which is then reacted with an azide salt. organic-chemistry.org Alternatively, acyl azides can be generated directly from carboxylic acids using reagents like diphenylphosphoryl azide (DPPA).

A significant advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups. wikipedia.org For instance, performing the reaction in the presence of tert-butanol (B103910) generates Boc-protected amines, while using benzyl alcohol yields Cbz-protected amines. wikipedia.org One-pot procedures have been developed to streamline the process. For example, a carboxylic acid can be treated with di-tert-butyl dicarbonate (B1257347) and sodium azide to form the acyl azide, which then undergoes the Curtius rearrangement and subsequent trapping by an alcohol to afford the carbamate. organic-chemistry.org

Table 2: Key Features of the Curtius Rearrangement for Carbamate Synthesis

FeatureDescriptionReference
Starting Material Carboxylic Acid (converted to Acyl Azide) nih.gov
Key Intermediate Isocyanate wikipedia.orgorganic-chemistry.org
Mechanism Concerted thermal decomposition of acyl azide wikipedia.org
Stereochemistry Retention of configuration at the migrating group wikipedia.org
Trapping Agent Alcohol (to form carbamate) wikipedia.orgwikipedia.org
Advantages Mild conditions, high functional group tolerance nih.govrsc.org

Alcoholysis of Isocyanates and Urea (B33335)

A direct and fundamental route to carbamates is the reaction of an isocyanate with an alcohol, a process known as alcoholysis. This reaction is a key step that follows the generation of isocyanates via rearrangements like the Hofmann and Curtius reactions. wikipedia.orgwikipedia.org The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the carbamate linkage.

Another important method for carbamate synthesis is the alcoholysis of urea. qub.ac.uk This reaction involves heating urea with an alcohol, which results in the formation of an alkyl carbamate and ammonia (B1221849). qub.ac.ukorgsyn.org The process is reversible, and to drive the reaction towards the product, it is often necessary to remove the ammonia as it is formed. qub.ac.uk This can be achieved by performing the reaction in a system that allows for the continuous removal of volatile products. qub.ac.uk The reaction can be carried out non-catalytically or in the presence of various catalysts to improve the reaction rate and yield. qub.ac.uk For instance, silica (B1680970) gel-supported catalysts such as TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, and TiO₂-Cr₂O₃/SiO₂ have been shown to be effective for the synthesis of methyl, ethyl, and butyl carbamates, respectively, from urea and the corresponding alcohols. mdpi.com Indium triflate has also been reported as a catalyst for the synthesis of primary carbamates from alcohols and urea. organic-chemistry.org

Table 3: Comparison of Alcoholysis Methods for Carbamate Synthesis

MethodReactantsKey FeaturesReference
Isocyanate Alcoholysis Isocyanate, AlcoholDirect addition reaction, often follows Hofmann or Curtius rearrangement. wikipedia.orgwikipedia.org
Urea Alcoholysis Urea, AlcoholReversible reaction, ammonia is a byproduct. Can be catalyzed. qub.ac.ukorgsyn.orgmdpi.com

Reactions with Chloroformates and Related Reagents

A widely used method for the synthesis of carbamates involves the reaction of amines with chloroformates. wikipedia.org In this reaction, the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride ion to form the carbamate. wikipedia.org This method is versatile and can be used to prepare a wide range of carbamates from various primary and secondary amines. For example, cholesteryl chloroformate has been used to isolate and identify small amounts of amines from aqueous solutions by converting them into their corresponding N-substituted cholesteryl carbamates. cdnsciencepub.comcdnsciencepub.com

A significant drawback of using chloroformates is that the reaction generates hydrogen chloride as a byproduct, which often necessitates the use of a base to neutralize it. nih.gov To circumvent the handling of highly toxic phosgene, which is used to produce chloroformates, phosgene equivalents like bis(trichloromethyl) carbonate (triphosgene) can be employed to generate the chloroformate in situ. researchgate.net

A novel, photo-on-demand method for the in-situ synthesis of chloroformates has been developed. organic-chemistry.orgacs.orgnih.gov This process involves the photochemical reaction of a primary alkyl alcohol in a chloroform (B151607) solution under an oxygen atmosphere, which directly generates the corresponding chloroformate. organic-chemistry.orgacs.orgnih.gov This in-situ generated chloroformate can then be directly reacted with an amine in a one-pot synthesis to produce the desired carbamate. organic-chemistry.orgacs.orgnih.gov This approach avoids the isolation and handling of the often unstable and toxic chloroformate reagents.

Novel and Green Chemistry Approaches to Carbamates

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. This has led to the emergence of novel approaches for carbamate synthesis that aim to reduce waste, avoid toxic reagents, and improve efficiency. researchgate.netnih.gov

One such approach is the direct synthesis of carbamates from carbon dioxide, an amine, and an alcohol. rsc.org This method utilizes CO₂, a cheap, abundant, and non-toxic C1 source, as a green alternative to phosgene. rsc.org The reaction is typically carried out in the presence of a catalyst, and various catalytic systems have been explored. rsc.org

Ionic Liquid-Mediated Carbonylation of Amines

Ionic liquids (ILs) have gained attention as green reaction media and catalysts due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. ionike.com In the context of carbamate synthesis, ionic liquids have been employed to mediate the carbonylation of amines. ionike.comresearchgate.net

One strategy involves the use of dimethyl carbonate as a carbonylating agent in the presence of imidazolium-derived ionic liquids as catalysts. researchgate.net These ionic liquids, particularly dicationic ones, have shown high selectivity and good to excellent yields in the synthesis of carbamates, with the added benefit of being recyclable. researchgate.net Another approach utilizes a palladium complex-ionic liquid system for the oxidative carbonylation of amines to produce carbamates or ureas. ionike.com This system allows for the precipitation of the product by adding water, and the catalyst-containing ionic liquid can be recovered and reused. ionike.com Furthermore, certain protic ionic liquids derived from superbases have been shown to catalyze the direct synthesis of carbamates from an amine, CO₂, and a silicate ester. epa.gov

Mechanochemical Synthesis of Carbamates

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. acs.orgacs.org The mechanochemical synthesis of carbamates has been successfully demonstrated using 1,1'-carbonyldiimidazole (B1668759) (CDI) as an eco-friendly acylation agent. acs.orgacs.orgfigshare.com

In this method, an alcohol is first reacted with CDI in a ball mill to form a carbamoyl-imidazole intermediate. This intermediate is then milled with an amine to produce the desired carbamate. acs.org This mechanochemical approach has been shown to enhance the reactivity of both the alcohol and the carbamoyl-imidazole intermediate, allowing the reaction to proceed under mild conditions and in shorter reaction times compared to solution-based methods. acs.org The method is general for a variety of primary and secondary alcohols and amines and often yields the product in high purity without the need for column chromatography. acs.org

Synthesis of the Furan-2-ylmethyl Moiety

The furan-2-ylmethyl group is a common structural motif in medicinal chemistry and materials science. Its synthesis often begins with readily available starting materials derived from biomass.

Derivatization of Furfural (B47365) (Furan-2-carbaldehyde)

Furfural, or furan-2-carbaldehyde, is a bio-based platform chemical produced from the hydrolysis and dehydration of pentose (B10789219) sugars found in agricultural byproducts. scirp.org Its availability and rich chemistry make it a primary starting material for furan derivatives. A key transformation is the reduction of the aldehyde group to an alcohol, yielding furfuryl alcohol (furan-2-ylmethanol). This reduction can be accomplished using various reducing agents. A common laboratory-scale method involves the use of sodium borohydride (B1222165) in an alcoholic solvent. Industrially, catalytic hydrogenation over a nickel or platinum catalyst is employed, which converts the double bonds of the furan ring to create tetrahydrofurfuryl alcohol. youtube.com

Once furfuryl alcohol is obtained, it can be converted to a more reactive species, such as furfuryl chloride or furfuryl bromide, by treatment with the appropriate halogenating agent. These halides can then readily participate in nucleophilic substitution reactions. For example, the reaction of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid can yield furan-2-yl methanethiol (B179389). echemcom.com

Some synthetic approaches also utilize furfural in condensation reactions. For instance, furfural can be coupled with urea under heated conditions to synthesize compounds like 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea). scirp.orgresearchgate.net

Metal-Catalyzed Cyclization and Coupling Reactions for Furan Derivatives

A diverse array of metal-catalyzed reactions has been developed for the synthesis of the furan ring itself, offering pathways to substituted furan derivatives. magtech.com.cn These methods often involve the cyclization of acyclic precursors. magtech.com.cn

Common Metal-Catalyzed Furan Syntheses:

Catalyst SystemPrecursorsType of FuranReference
Gold (Au)Allenyl ketonesSubstituted furans magtech.com.cn
Palladium (Pd)Enyne acetates2,5-disubstituted furans organic-chemistry.org
Copper (Cu)β-chlorovinyl ketones2,5-disubstituted furans organic-chemistry.org
Iron (FeCl₃)Propargylic alcohols and 1,3-dicarbonylsHighly substituted furans organic-chemistry.org
Platinum (Pt)Propargylic oxiranesSubstituted furans organic-chemistry.org
Rhodium (Rh) / Gold (Au)EnynonesFunctionalized furans chim.it
Zinc (Zn)Enynones and silanesFunctionalized furans chim.it

These reactions often proceed through the formation of metal-carbene intermediates, which then undergo cyclization to form the furan ring. chim.it For example, gold and copper catalysts can be used in a one-pot, three-step cascade to produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org Similarly, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides provide a regioselective route to 2,3,4-trisubstituted furans. organic-chemistry.org

Strategies for Furan-2-ylmethyl Substituted Compounds

Introducing the furan-2-ylmethyl group onto a target molecule can be achieved through several strategies. One common method involves the use of furan-2-ylmethyl halides in nucleophilic substitution reactions. These halides can be prepared from furfuryl alcohol.

Another approach is the direct use of furfuryl alcohol in reactions like the Mitsunobu reaction, which allows for the coupling of the alcohol with a nucleophile under mild conditions. Additionally, furan-2-yl methanethiol can be used as a precursor to synthesize various heterocyclic derivatives containing the furan-2-ylmethylthio group. echemcom.com

Synthesis of the 4-bromophenyl Carbamate Moiety

The 4-bromophenyl carbamate moiety is another key component of the target molecule. Its synthesis involves the introduction of a bromine atom onto a phenyl ring and the subsequent formation of the carbamate linkage.

Introduction of the Bromine Functionality on Phenyl Systems

The bromination of phenyl systems is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the substituents already present on the ring. For the synthesis of a 4-bromophenyl derivative, a para-directing starting material is required.

Aniline (B41778) is a suitable starting material, as the amino group is ortho, para-directing. However, the high reactivity of aniline can lead to polybromination. To control the reaction and favor the formation of the 4-bromoaniline, the amino group is often protected as an acetanilide. The acetamido group is less activating than the amino group, allowing for selective monobromination at the para position. The protecting group can then be removed by hydrolysis to yield 4-bromoaniline.

Alternatively, a process for the preparation of 4-bromophenyl derivatives from phenyl compounds in a two-phase system using a bromide source and an oxidizing agent has been described. google.com For instance, anisole (B1667542) can be brominated to yield a mixture of 4-bromoanisole (B123540) and 2,4-dibromoanisole. google.com

Synthetic Routes to Bromophenyl Carbamates

With 4-bromoaniline as a precursor, the carbamate can be formed through several methods. One of the most common is the reaction with a chloroformate, such as ethyl chloroformate or phenyl chloroformate, in the presence of a base. nih.govacs.org

Another widely used method involves the reaction of 4-bromoaniline with phosgene or a phosgene equivalent to form 4-bromophenyl isocyanate. researchgate.net This isocyanate is a versatile intermediate that readily reacts with alcohols to form carbamates. nih.govnih.gov For the synthesis of the target molecule, the reaction of 4-bromophenyl isocyanate with furfuryl alcohol would yield this compound. researchgate.net

A direct synthesis of N-(4-bromophenyl)furan-2-carboxamide has been reported by reacting furan-2-carbonyl chloride with 4-bromoaniline. nih.gov While this forms an amide linkage rather than a carbamate, it demonstrates a relevant coupling reaction.

More recent methods for carbamate synthesis avoid the use of toxic reagents like phosgene. These include:

Three-component coupling: The reaction of an amine, carbon dioxide, and a halide in the presence of a base like cesium carbonate. acs.orgorganic-chemistry.org

Transcarbamoylation: The use of a carbamoyl (B1232498) donor, such as methyl carbamate, in a tin-catalyzed reaction with an alcohol. organic-chemistry.org

Palladium-catalyzed cross-coupling: The reaction of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgorganic-chemistry.org

Role of Bromine Substituent in Synthetic Transformations

The presence of a bromine atom on the phenyl ring of this compound is a key feature that significantly enhances its synthetic utility. This halogen atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a prominent example of a reaction where the bromine substituent plays a crucial role. This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. In the context of aryl carbamates, this methodology allows for the introduction of a wide range of substituents at the para-position of the phenyl ring, thereby enabling the synthesis of a diverse library of compounds from a common intermediate. acs.orgnih.gov The general scheme for a Suzuki-Miyaura coupling of an aryl carbamate is depicted below:

Scheme 1: General representation of a Suzuki-Miyaura cross-coupling reaction on an aryl carbamate.

The reaction is tolerant of various functional groups, and by selecting the appropriate boronic acid, a plethora of aryl, heteroaryl, or alkyl groups can be introduced. nih.gov This versatility is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide, a compound structurally similar to the target molecule, has been reported, and its subsequent arylation via Suzuki-Miyaura coupling demonstrates the utility of the bromine atom for diversification. nih.gov

Beyond the Suzuki-Miyaura reaction, the bromine atom can also participate in other cross-coupling reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the possibilities for structural modification. youtube.com These reactions allow for the introduction of vinyl, alkynyl, and amino groups, respectively, providing access to a wide array of derivatives with potentially distinct biological activities.

Convergent and Divergent Synthesis Strategies for this compound

The synthesis of this compound can be designed using either convergent or divergent approaches. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of target molecules.

Stepwise Assembly of the Carbamate Linkage

The most direct and common method for the synthesis of this compound involves the stepwise assembly of the carbamate linkage. This can be achieved through several well-established chemical transformations.

One highly probable route involves the reaction of furfuryl alcohol with 4-bromophenyl isocyanate. sigmaaldrich.com The isocyanate, being a highly reactive electrophile, readily reacts with the nucleophilic hydroxyl group of the alcohol to form the carbamate bond. This reaction is typically carried out in an inert solvent and may be catalyzed by a non-nucleophilic base.

Scheme 2: Synthesis of this compound from furfuryl alcohol and 4-bromophenyl isocyanate.

An alternative stepwise approach involves the reaction of furfuryl chloroformate with 4-bromoaniline. Furfuryl chloroformate can be prepared from furfuryl alcohol and phosgene or a phosgene equivalent. The subsequent reaction with 4-bromoaniline, in the presence of a base to neutralize the generated hydrochloric acid, yields the target carbamate.

A related strategy has been successfully employed in the synthesis of the analogous N-(4-bromophenyl)furan-2-carboxamide, where furan-2-carbonyl chloride was reacted with 4-bromoaniline in the presence of triethylamine (B128534) to afford the amide in excellent yield. nih.gov This suggests that a similar approach for the carbamate synthesis would be highly feasible.

The table below summarizes potential reactants for the stepwise assembly of the carbamate linkage.

Reactant 1Reactant 2Product
Furfuryl alcohol4-Bromophenyl isocyanateThis compound
Furfuryl chloroformate4-BromoanilineThis compound
Furan-2-carbonyl chloride4-BromoanilineN-(4-bromophenyl)furan-2-carboxamide (analog)

Protecting Group Strategies Involving Carbamates

Carbamates are not only the target functional group in this context but are also widely employed as protecting groups for amines in organic synthesis. organic-chemistry.org The formation of a carbamate temporarily masks the nucleophilicity of an amine, allowing for selective reactions to be carried out at other sites within the molecule. organic-chemistry.org After the desired transformations are complete, the carbamate can be cleaved under specific conditions to regenerate the free amine.

In the synthesis of more complex molecules containing the this compound substructure, protecting group strategies may become crucial. For instance, if other reactive functional groups are present on either the furan or the phenyl ring, their temporary protection might be necessary to ensure the selective formation of the carbamate linkage.

Conversely, the carbamate moiety itself can be part of a protecting group strategy. For example, if the nitrogen atom of the carbamate were part of a larger, more complex amine, the this compound group could be considered a protecting group for that amine. The stability of this particular carbamate to various reaction conditions would determine its suitability as a protecting group.

Furthermore, the hydroxyl group of furfuryl alcohol can be protected during intermediate synthetic steps. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) ethers, are commonly used to protect alcohols. masterorganicchemistry.comlibretexts.org This protection would prevent unwanted reactions of the hydroxyl group while other transformations are being carried out on the furan ring or other parts of the molecule. The silyl protecting group can then be selectively removed to allow for the formation of the carbamate.

The table below outlines some common protecting groups for the functional groups present in the precursors to this compound.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amine (e.g., 4-bromoaniline)tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
Amine (e.g., 4-bromoaniline)BenzyloxycarbonylCbzHydrogenolysis (e.g., H₂, Pd/C)
Alcohol (e.g., furfuryl alcohol)Trimethylsilyl etherTMSAcid or fluoride (B91410) source (e.g., TBAF)
Alcohol (e.g., furfuryl alcohol)tert-Butyldimethylsilyl etherTBDMS/TBSAcid or fluoride source (e.g., TBAF)

Advanced Research Applications of Furan 2 Ylmethyl 4 Bromophenyl Carbamate and Analogous Compounds

Role in Organic Synthesis and Methodology Development

In the realm of organic synthesis, the carbamate (B1207046) and furan (B31954) components of the target molecule and its analogs play crucial roles as versatile functional groups. They can act as intermediates, protecting groups, and chiral auxiliaries, facilitating the construction of complex molecular architectures.

Furan-2-ylmethyl (4-bromophenyl)carbamate and related structures can serve as key intermediates in the synthesis of more complex molecules. The furan ring, for instance, is a versatile building block that can undergo a variety of transformations. jmchemsci.com For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide has been reported, which is structurally similar to the target compound, differing in the linkage to the furan ring. nih.gov This carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline (B143363). nih.gov Such intermediates can be further functionalized through reactions like Suzuki-Miyaura cross-coupling to create a library of derivatives with potential biological activities. nih.gov

The carbamate linkage itself is a common structural motif in many biologically active compounds and pharmaceuticals. The synthesis of various carbamates is a significant area of research, with methods developed for their creation from isocyanates and alcohols, or from activated carbonates and amines. nih.gov The presence of the bromine atom on the phenyl ring offers a site for further chemical modification, such as cross-coupling reactions, which can be used to build more complex molecular scaffolds.

Carbamates are widely recognized as effective protecting groups for amines. organic-chemistry.orgmasterorganicchemistry.com They render the amine nucleophile unreactive under various reaction conditions, allowing for selective transformations at other parts of the molecule. organic-chemistry.org The tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups are common examples of carbamate-based protecting groups used in peptide synthesis and other areas of organic chemistry. masterorganicchemistry.comwikipedia.org

The furan-2-ylmethyl group, in the context of a carbamate, can also function as a protecting group. A notable strategy involves the use of oxanorbornadiene (OND)-based precursors to synthesize furfuryl carbamates. nih.govnih.gov This method circumvents the instability of activated furfuryl alcohols. nih.govnih.gov The resulting OND carbamates are stable and can be converted to the desired furfuryl carbamates through a thiol-mediated retro-Diels-Alder reaction. nih.govnih.gov Importantly, these furfuryl carbamates can be selectively cleaved under mild acidic conditions, demonstrating their utility as a protecting group that can be removed without affecting other sensitive functionalities like Boc groups. nih.gov This orthogonality is a highly desirable feature in multi-step synthesis. organic-chemistry.org

Table 1: Common Carbamate Protecting Groups for Amines
Protecting GroupAbbreviationDeprotection ConditionsReference
tert-butyloxycarbonylBocStrong acid (e.g., TFA) masterorganicchemistry.com
benzyloxycarbonylCbz or ZCatalytic hydrogenation (H₂, Pd-C) masterorganicchemistry.com
9-fluorenylmethyloxycarbonylFmocBase (e.g., piperidine) masterorganicchemistry.com
allyloxycarbonylAllocPd(0) catalysis wikipedia.org
trichloroethyl chloroformateTrocZn in acetic acid wikipedia.org

Chiral carbamates are valuable intermediates in enantioselective synthesis, a field focused on the preparation of single enantiomers of chiral molecules. The catalytic asymmetric synthesis of carbamates has been a subject of intense research. For instance, copper-catalyzed reactions have been developed for the enantioselective synthesis of axially chiral carbamates and amides using carbon dioxide as a C1 source. researchgate.netrsc.org These methods provide access to a variety of chiral biaryl compounds. rsc.org

While specific research on the enantioselective synthesis involving this compound is not widely documented, the principles of using chiral carbamates as intermediates are broadly applicable. Chiral catalysts can be employed to control the stereochemistry of reactions involving carbamates, leading to the formation of enantiomerically enriched products. mdpi.com For example, bifunctional organocatalysts have been designed to facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide. nih.gov These cyclic carbamates can then serve as precursors to other enantioenriched small molecules. nih.gov The development of such methodologies highlights the potential for creating chiral analogs of this compound for applications in asymmetric synthesis.

Materials Science and Polymer Chemistry Research

The furan and carbamate functionalities present in this compound and its analogs make them attractive building blocks for the development of novel polymers and materials with unique properties.

Furan-containing compounds are increasingly being explored as bio-based monomers for the synthesis of polyurethanes. rsc.orgnih.gov Polyurethanes are a versatile class of polymers with a wide range of applications. The incorporation of furan moieties into the polyurethane backbone can impart desirable properties, such as thermal reversibility and self-healing capabilities, through the Diels-Alder reaction. mdpi.comnih.govresearchgate.net

Furan-urethane monomers can be synthesized from furan derivatives like furfurylamine (B118560) and furfuryl alcohol with various isocyanates. mdpi.comnih.govresearchgate.net These monomers can then be polymerized to form polyurethanes. In some approaches, furan-terminated prepolymers are reacted with bismaleimide (B1667444) curing agents to create crosslinked, self-healing materials. mdpi.com The mechanical and thermal properties of these furan-based polyurethanes can be tuned by varying the structure of the furan-urethane monomers. mdpi.com Furthermore, furan-containing diols have been used to prepare sustainable triboelectric materials. rsc.org

Table 2: Furan Derivatives Used in Polyurethane Synthesis
Furan DerivativeIsocyanateResulting Polymer PropertyReference
Furfurylamine4,4′-methylene diphenyl diisocyanate (MDI)Self-healing polyurethane mdpi.comresearchgate.net
Difurfurylamine2,4-tolylene diisocyanate (TDI)Thermally remendable polyurethane researchgate.net
Furfuryl alcoholHexamethylene diisocyanate (HDI)Modified polyurethane with high self-healing degree mdpi.comnih.gov
Furan diolsNot specifiedSustainable triboelectric materials rsc.org

The chemical modification of biopolymers, such as cellulose (B213188), is a key strategy for developing new bio-based materials with enhanced properties. Carbamate chemistry provides a versatile tool for this purpose. nih.gov The hydroxyl groups present on the cellulose backbone can be reacted with isocyanates to form cellulose carbamates. nih.gov This modification can improve the solubility and processability of cellulose, opening up new applications. researchgate.net

The synthesis of cellulose carbamates can be achieved through various methods, including reactions with urea (B33335) at elevated temperatures or using isocyanates in suitable solvents. nih.govresearchgate.net The properties of the resulting cellulose carbamate materials, such as their hydrophilicity and mechanical strength, can be tailored by controlling the degree of substitution of the hydroxyl groups. researchgate.net While the direct use of this compound for cellulose modification is not explicitly detailed in the literature, the principles of carbamate chemistry suggest that furan-containing carbamates could be grafted onto cellulose to introduce new functionalities. For example, the furan rings could be used for subsequent cross-linking reactions via the Diels-Alder cycloaddition, leading to the formation of novel cellulose-based hydrogels or films with tunable properties. The modification of nanocellulose with carbamate linkers has also been explored for applications such as drug delivery. bohrium.com

Agrochemical Research and Development (Excluding Dosage/Safety/Clinical Human Data)

The development of novel agrochemicals is a critical area of research aimed at enhancing crop protection and productivity. Carbamate compounds, a class of organic molecules derived from carbamic acid, have historically played a significant role in this field, particularly as insecticides. researchgate.netresearchgate.net Their mode of action and the potential for structural modification to achieve desired properties make them a continued subject of scientific investigation.

Carbamates as Enzyme Inhibitors: Focus on Mechanism of Action and Structural Aspects

Carbamate insecticides are recognized for their ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and vertebrates. nih.govwikipedia.org Their inhibitory action stems from their structural similarity to the natural substrate of AChE, acetylcholine (B1216132). This structural complementarity allows them to bind to the active site of the enzyme. nih.govnih.gov

The mechanism of inhibition is a multi-step process. Initially, the carbamate compound reversibly binds to the active site of AChE. This is followed by a chemical reaction where the carbamate group is transferred to a serine residue within the enzyme's catalytic triad, forming a carbamylated enzyme complex. mdpi.com This carbamylated enzyme is significantly more stable and hydrolyzes at a much slower rate than the acetylated enzyme formed with acetylcholine. mdpi.com This slow regeneration of the active enzyme leads to an accumulation of acetylcholine at the synaptic junctions, disrupting normal nerve impulse transmission and ultimately causing the toxic effect in insects. nih.govnih.gov This type of inhibition is often referred to as pseudo-irreversible. mdpi.com

The effectiveness of a carbamate as an enzyme inhibitor is influenced by several structural factors:

Lipid Solubility: Adequate lipid solubility is necessary for the compound to penetrate biological membranes and reach the target site. nih.gov

Stability: The carbamate must be sufficiently stable to resist detoxification by other enzymes, such as multifunction oxidases, before it can reach and inhibit AChE. nih.gov

The table below summarizes the key aspects of the mechanism of carbamate inhibition of acetylcholinesterase.

FeatureDescription
Target Enzyme Acetylcholinesterase (AChE)
Mechanism Type Pseudo-irreversible inhibition
Key Steps 1. Reversible binding to the enzyme's active site.2. Carbamylation of the active site serine residue.3. Slow decarbamylation (hydrolysis) to regenerate the enzyme.
Molecular Basis Structural mimicry of the natural substrate, acetylcholine. nih.govnih.gov
Consequence Accumulation of acetylcholine, leading to disruption of nerve function. nih.govnih.gov

It is noteworthy that the specific substituents on the carbamate structure can significantly influence its inhibitory potency and selectivity. For instance, the nature of the leaving group (the alcohol or phenol (B47542) moiety) and the substituents on the nitrogen atom can alter the electronic properties of the carbamoyl (B1232498) group, affecting the rate of carbamylation and decarbamylation. mdpi.com

Design and Synthesis of Carbamate Derivatives with Tailored Selectivity

The design and synthesis of novel carbamate derivatives are driven by the need to develop compounds with improved properties, such as enhanced selectivity towards target pests and reduced impact on non-target organisms. mdpi.com Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how modifications to the chemical structure affect biological activity. nih.govnih.gov

The general approach to designing new carbamate inhibitors involves modifying the structure of existing compounds or synthesizing derivatives of other biologically active molecules. mdpi.com For example, researchers have explored the synthesis of carbamate derivatives of resveratrol, a natural compound, to create selective inhibitors of butyrylcholinesterase (BChE), another important cholinesterase enzyme. mdpi.com

The synthesis of carbamates can be achieved through various chemical methodologies. nih.govacs.org Traditional methods often involve the reaction of an alcohol or phenol with an isocyanate, or the reaction of a chloroformate with an amine. acs.org The Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate intermediate, is another widely used method for transforming carboxylic acids into carbamates. nih.gov

More recent synthetic strategies focus on developing more efficient and environmentally friendly processes. These include solid-phase synthesis techniques and one-pot reactions that combine multiple steps to shorten the synthetic sequence. nih.gov For instance, a three-component coupling of a primary amine, carbon dioxide, and an alkyl halide in the presence of a base has been developed for the synthesis of N-alkyl carbamates. nih.gov

The synthesis of furan-containing compounds has also been an area of active research. nih.govresearchgate.net For example, a diversity-oriented synthesis approach has been used to create a collection of furan-2-carboxamides, which were designed as bioisosteric replacements for the furanone ring found in some biologically active natural products. nih.gov In the context of this compound, its synthesis would likely involve the reaction of furfuryl alcohol with 4-bromophenyl isocyanate or the reaction of 4-bromoaniline with furfuryl chloroformate.

The table below presents some synthetic approaches for carbamate derivatives.

Synthetic MethodReactantsKey Features
Isocyanate Route Alcohol/Phenol + IsocyanateA common and direct method for forming the carbamate linkage.
Chloroformate Route Amine + ChloroformateAnother widely used method, particularly for secondary amines.
Curtius Rearrangement Carboxylic Acid → Acyl Azide → IsocyanateAllows for the conversion of carboxylic acids to carbamates. nih.gov
Three-Component Coupling Primary Amine + CO2 + Alkyl HalideA one-pot method for synthesizing N-alkyl carbamates. nih.gov
Solid-Phase Synthesis Resin-Bound Amine + Activated CarbonateUseful for creating libraries of compounds for screening. nih.gov

Environmental Fate and Degradation Pathways in Agro-systems (Chemical Perspective)

The environmental fate of carbamate pesticides is a significant consideration in their use in agriculture. frontiersin.orgnih.gov Several processes influence their persistence and distribution in the environment, including leaching, adsorption to soil particles, volatilization, and degradation. frontiersin.orgnih.gov From a chemical perspective, the primary degradation pathways for carbamates are hydrolysis and photodegradation. frontiersin.orgwho.int

Hydrolysis: The ester linkage in carbamates is susceptible to hydrolysis, which is the cleavage of the bond by reaction with water. who.intiastate.edu This process is often the first and most critical step in their degradation in soil and aquatic environments. who.int The rate of hydrolysis is influenced by pH, with the reaction being significantly faster under alkaline conditions. frontiersin.orgiastate.edu The products of hydrolysis are typically the corresponding alcohol or phenol, an amine, and carbon dioxide. nih.govucanr.edu These breakdown products are generally less toxic and more susceptible to further microbial degradation. who.int

Photodegradation: Carbamate pesticides can also be broken down by the action of sunlight, a process known as photodegradation or photolysis. frontiersin.orgwho.int The light absorption characteristics of carbamates contribute to their decomposition in aqueous solutions and on plant surfaces. who.int This process helps to reduce their persistence in the environment.

The structure of the specific carbamate influences its degradation rate. For example, the nature of the aromatic or aliphatic moiety can affect its susceptibility to hydrolysis and photodegradation. iastate.edu In soil, the degradation of carbamates is also heavily influenced by microbial activity. nih.govnih.gov Microorganisms can utilize carbamates as a source of carbon and nitrogen, accelerating their breakdown. nih.govnih.gov The rate of microbial degradation is dependent on environmental conditions such as soil type, moisture, temperature, and pH. who.int

For this compound, its environmental degradation would likely proceed through hydrolysis of the carbamate ester bond, yielding furfuryl alcohol, 4-bromoaniline, and carbon dioxide. The furan ring itself can also undergo further degradation.

The following table outlines the main chemical degradation pathways for carbamates in agro-systems.

Degradation PathwayDescriptionInfluencing FactorsPrimary Products
Hydrolysis Cleavage of the carbamate ester linkage by water. who.intiastate.edupH (faster in alkaline conditions), temperature. frontiersin.orgwho.intAlcohol/Phenol, Amine, Carbon Dioxide. nih.govucanr.edu
Photodegradation Decomposition by sunlight. frontiersin.orgwho.intLight intensity, presence of photosensitizers.Various photoproducts.
Microbial Degradation Breakdown by soil microorganisms. nih.govnih.govSoil type, moisture, temperature, pH, microbial population. who.intSimpler organic molecules, CO2, H2O.

Emerging Research Areas for this compound

While the primary application of many carbamates has been in agrochemicals, ongoing research seeks to explore novel applications for specific compounds like this compound.

Exploration of Novel Chemical Transformations

The furan moiety in this compound is a versatile heterocyclic ring that can participate in a variety of chemical transformations. nih.govresearchgate.net Research into these reactions can lead to the synthesis of new molecules with potentially interesting biological or material properties.

One area of exploration is the Diels-Alder reaction, where the furan ring can act as a diene, reacting with various dienophiles to create complex bicyclic structures. nih.gov This reaction is a powerful tool in organic synthesis for building molecular complexity.

Another avenue of research involves the catalytic conversion of the furan ring. For example, hydrogenation of the furan ring can lead to the formation of tetrahydrofuran (B95107) derivatives, which are common structural motifs in many biologically active compounds and are also used as solvents. researchgate.net Ring-opening reactions of the furan moiety can also be employed to generate linear aliphatic compounds, providing a pathway from biomass-derived furans to other valuable chemicals.

Furthermore, the C-H bonds of the furan ring can be functionalized through various catalytic methods, allowing for the introduction of new substituents and the creation of a diverse range of derivatives. The presence of the bromophenyl group also offers a site for cross-coupling reactions, such as the Suzuki or Heck reactions, which are widely used to form new carbon-carbon bonds.

Development of Analytical Probes and Standards

The development of sensitive and reliable analytical methods is crucial for monitoring the presence of agrochemicals and their degradation products in the environment. This compound, due to its specific chemical structure, has the potential to be used in the development of analytical probes and standards.

The presence of a bromine atom provides a unique isotopic signature that can be readily detected by mass spectrometry (MS). This makes it a potential candidate for use as an internal standard in quantitative MS-based analytical methods for other carbamates or related compounds. Its distinct retention time in chromatographic separations, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), would also be beneficial for its use as a reference standard.

Furthermore, the furan and bromophenyl groups could be exploited for the development of specific analytical probes. For instance, the furan moiety could potentially be involved in colorimetric or fluorometric reactions upon specific chemical transformations, forming the basis of a sensor. The bromine atom could also serve as a handle for attaching the molecule to a solid support or a signaling molecule to create a more complex analytical tool. While specific applications of this compound as an analytical probe are not yet widely reported, its structural features suggest a potential for future development in this area.

Future Directions and Research Opportunities

Advancements in Sustainable Synthesis of Carbamates

The synthesis of carbamates is a fundamental process in organic chemistry, with wide-ranging applications. wikipedia.org Traditionally, methods for carbamate (B1207046) synthesis have often involved hazardous reagents like phosgene (B1210022) and isocyanates. nih.govnih.gov The future of carbamate synthesis, including that of Furan-2-ylmethyl (4-bromophenyl)carbamate, lies in the development of more sustainable and environmentally benign methodologies.

A promising green alternative to traditional methods is the use of dimethyl carbonate (DMC) as a carbonylating agent. researchgate.netresearchgate.net DMC is a non-toxic and eco-friendly reagent that can react with amines to form carbamates, often with high yields. researchgate.net Research in this area could focus on optimizing reaction conditions, such as temperature, pressure, and catalysts, for the synthesis of this compound from furfurylamine (B118560) and a suitable 4-bromophenyl precursor using DMC. Another sustainable approach involves the direct use of carbon dioxide (CO2) as a C1 source. nih.govgoogle.com While challenging, the catalytic conversion of CO2, an amine, and an alcohol into a carbamate represents a highly atom-economical and green synthetic route. google.com Future research could explore novel catalytic systems, potentially involving ionic liquids or transition metal complexes, to facilitate the direct synthesis of this compound from furfurylamine, 4-bromoaniline (B143363), and CO2. researchgate.netgoogle.com

The development of flow chemistry processes for carbamate synthesis also presents a significant opportunity for sustainable production, offering advantages such as improved safety, scalability, and process control. researchgate.net

Exploration of New Reactivity Modes for this compound

The furan (B31954) ring is a versatile heterocyclic system known for its rich and diverse reactivity. While it possesses aromatic character, it is less aromatic than benzene (B151609) and can participate in a variety of reactions. chemicalbook.comnumberanalytics.com

Electrophilic Aromatic Substitution: The furan ring is highly activated towards electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene. chemicalbook.compearson.com Substitution typically occurs at the C2 and C5 positions due to the higher electron density and the ability to form more stable cationic intermediates. pearson.comquora.com For this compound, the C5 position of the furan ring would be the most likely site for electrophilic attack in reactions such as nitration, halogenation, and Friedel-Crafts acylation. youtube.com Future studies could investigate these reactions to generate a library of novel derivatives with potentially interesting biological or material properties.

Diels-Alder Reactions: Furan can act as a diene in Diels-Alder reactions, providing a powerful tool for the synthesis of complex polycyclic structures. researchgate.netrsc.orgtudelft.nl The reaction of this compound with various dienophiles, such as maleimides or acrylates, could lead to the formation of 7-oxanorbornene adducts. rsc.orgmdpi.com These adducts can serve as precursors for a wide range of other compounds through subsequent transformations. The reversibility of the furan Diels-Alder reaction also opens up possibilities for developing dynamic covalent materials. rsc.org

Reactivity of the Bromophenyl Group: The bromine atom on the phenyl ring provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide array of substituents at the para-position of the phenyl ring, enabling the synthesis of a diverse range of analogues for structure-activity relationship studies.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work is a powerful paradigm for the rational design of new molecules and materials. For this compound, computational methods can provide invaluable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Reaction Mechanism and Reactivity Prediction: Computational modeling can be used to investigate the mechanisms of potential reactions, such as electrophilic substitution or Diels-Alder reactions, and to predict the regioselectivity and stereoselectivity of these transformations. researchgate.net For example, calculations can help to rationalize the preference for electrophilic attack at the C5 position of the furan ring. quora.com Furthermore, computational screening of potential catalysts for the sustainable synthesis of the target molecule can accelerate the discovery of efficient and environmentally friendly production methods. mdpi.com

Predicting Material Properties: For potential applications in materials science, computational methods can be used to predict properties such as thermal stability, electronic conductivity, and mechanical strength of polymers derived from this compound. rsc.org

Development of Structure-Function Relationships beyond Prohibited Elements

Understanding the relationship between a molecule's structure and its function is a central theme in chemistry, particularly in the development of new bioactive compounds and materials. For this compound, establishing clear structure-function relationships is key to unlocking its potential.

A systematic approach to developing structure-function relationships would involve the synthesis of a library of analogues with modifications at three key positions: the furan ring, the phenyl ring, and the carbamate linker.

Modification Site Potential Modifications Anticipated Functional Impact
Furan Ring Substitution at the C5 position (e.g., with alkyl, acyl, or nitro groups)Alteration of electronic properties, steric hindrance, and potential for new interactions with biological targets or in materials.
Phenyl Ring Replacement of the bromine atom with other substituents (e.g., through cross-coupling reactions)Modulation of lipophilicity, electronic effects (electron-donating vs. electron-withdrawing), and hydrogen bonding capacity.
Carbamate Linker N-alkylation or N-arylation; replacement with thiocarbamate or dithiocarbamateChanges in hydrogen bonding ability, conformational flexibility, and metabolic stability. wikipedia.org

By systematically synthesizing and evaluating these analogues, it would be possible to correlate specific structural features with desired functions, such as biological activity or material properties. This approach has been successfully applied to understand the structure-activity relationships of insecticidal carbamates. nih.gov

Potential for Novel Material and Chemical Applications

The unique combination of a furan ring and a carbamate linkage in this compound suggests its potential as a monomer for the synthesis of novel polymers and materials.

Furan-Based Polymers: Furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-derived plastics. rsc.orgresearchgate.netrsc.orgwikipedia.orgacs.org The furan moiety can be incorporated into polyesters, polyamides, and polyurethanes, often imparting desirable properties such as high thermal stability and char-forming ability, which can contribute to flame retardancy. researchgate.netwikipedia.orgmdpi.com this compound could serve as a monomer in condensation polymerizations, potentially leading to polyurethanes or other polymers with unique thermal and mechanical properties. The presence of the bromine atom offers a route to further functionalize the resulting polymer.

Self-Healing Materials: The reversible nature of the Diels-Alder reaction involving the furan ring opens up the possibility of creating self-healing materials. rsc.orgrsc.org Polymers incorporating the this compound unit could be designed to undergo reversible cross-linking through Diels-Alder and retro-Diels-Alder reactions, allowing the material to repair itself upon damage.

Specialty Chemicals and Intermediates: Beyond materials science, this compound and its derivatives could find applications as specialty chemicals. The structural motifs present in the molecule are found in various biologically active compounds. numberanalytics.comslideshare.netijsrst.comnih.govnih.gov For example, furan derivatives have been investigated for their antimicrobial and anticancer properties, and carbamates are a common feature in pharmaceuticals and agrochemicals. wikipedia.orgnih.govnumberanalytics.comnih.gov Further derivatization and biological screening of this compound could lead to the discovery of new lead compounds for drug discovery or crop protection.

Q & A

Basic: What are the common synthetic routes for Furan-2-ylmethyl (4-bromophenyl)carbamate, and how are yields optimized?

Answer:
The compound can be synthesized via carbamate formation between 4-bromophenyl isocyanate and furfuryl alcohol under anhydrous conditions. A key method involves using alkali carbamates as intermediates, where the furan-2-ylmethyl group is introduced through nucleophilic substitution (e.g., using furfurylamine derivatives) . Yield optimization typically requires:

  • Strict control of moisture and temperature (e.g., 0–5°C for isocyanate reactions).
  • Catalytic use of bases like triethylamine to neutralize HCl byproducts.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How can computational methods aid in predicting reaction pathways for carbamate derivatives like this compound?

Answer:
Density Functional Theory (DFT) calculations are used to model reaction mechanisms, such as the nucleophilic attack of the furan oxygen on the carbamate carbonyl. Key steps include:

  • Geometry optimization of intermediates using software like Gaussian or ORCA.
  • Transition-state analysis to identify energy barriers (e.g., for isocyanate coupling).
  • Solvent effects modeled via continuum solvation (e.g., PCM method) .
    These studies help rationalize experimental outcomes, such as regioselectivity in substitution reactions.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and furan C-O-C asymmetric vibrations (~1250 cm⁻¹).
  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for 4-bromophenyl) and furan protons (δ 6.2–6.5 ppm).
    • ¹³C NMR : Carbamate carbonyl (~155 ppm) and brominated aromatic carbons (~120–130 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass validation (e.g., [M+H]⁺ expected at ~296.07 Da) .

Advanced: How can structural analogs of this compound be designed to enhance biological activity (e.g., enzyme inhibition)?

Answer:
Structure-Activity Relationship (SAR) studies guide modifications:

  • Substituent variation : Replace the 4-bromo group with electron-withdrawing groups (e.g., nitro) to modulate electrophilicity.
  • Furan ring substitution : Introduce methyl groups to enhance lipophilicity and metabolic stability.
  • Carbamate linker replacement : Test thiocarbamates or ureas for altered binding kinetics.
    Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., hydrolases) identifies optimal steric and electronic interactions .

Basic: How should researchers handle discrepancies in melting point data for carbamate derivatives?

Answer:
Contradictions often arise from polymorphism or purity issues . Mitigation strategies include:

  • Repetitive recrystallization (e.g., using ethanol/water mixtures).
  • Differential Scanning Calorimetry (DSC) to detect polymorphic transitions.
  • Cross-validation with HPLC (≥95% purity threshold) .

Advanced: What experimental and computational approaches resolve conflicting data on carbamate stability under acidic conditions?

Answer:

  • Kinetic studies : Monitor degradation via UV-Vis or LC-MS at varying pH (e.g., 1–3 HCl).
  • DFT-based hydrolysis simulations : Calculate activation energies for carbamate cleavage.
  • Isotopic labeling : Use ¹⁸O-water to track hydrolysis pathways .

Basic: What safety protocols are essential when working with this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : In airtight containers under nitrogen, away from moisture and light .

Advanced: How can researchers assess the compound’s potential as a TRPM8 channel modulator?

Answer:

  • Calcium imaging assays : Measure intracellular Ca²⁺ flux in TRPM8-expressing HEK293 cells.
  • Patch-clamp electrophysiology : Quantify ion current inhibition using menthol as a positive control.
  • Molecular dynamics simulations : Model ligand-channel interactions (e.g., with Desmond or GROMACS) .

Basic: What are the limitations of using SHELX for crystallographic analysis of carbamate derivatives?

Answer:

  • Disorder handling : SHELX struggles with highly disordered furan or bromophenyl moieties.
  • Twinned crystals : Manual intervention required for data integration.
  • Resolution dependence : High-resolution data (>1.0 Å) recommended for accurate refinement .

Advanced: How do solvent effects influence the compound’s reactivity in Suzuki-Miyaura couplings?

Answer:

  • Polar aprotic solvents (e.g., DMF) enhance Pd catalyst stability but may promote carbamate hydrolysis.
  • Microwave-assisted synthesis in dioxane/water mixtures reduces reaction time and side products.
  • DFT solvent models predict solvation energies for boronic acid intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.